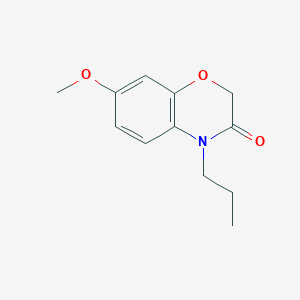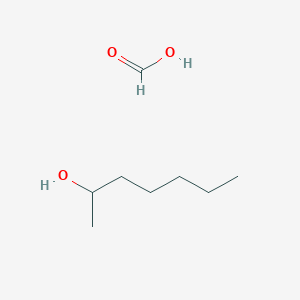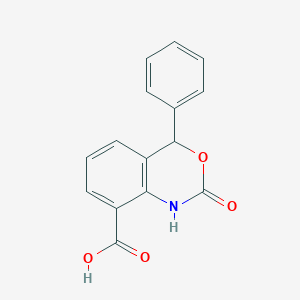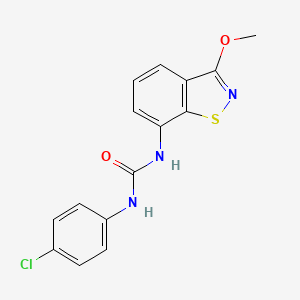![molecular formula C11H8N4O3 B14333328 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- CAS No. 105664-73-1](/img/structure/B14333328.png)
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes an imidazoquinazoline core, which is a fused tricyclic system containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide under Cu(I)-catalyzed conditions. This process requires an azide ion as a nitrogen source and involves C–N coupling, reductive amination, cyclization, and oxidation . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly used in industrial settings to produce these compounds efficiently .
化学反应分析
Types of Reactions: 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aniline, ethyl glyoxalate, and α-iminoesters. Reaction conditions often involve the use of catalysts such as Cu(I) and specific temperature and pressure settings to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include various substituted quinazoline derivatives. These products are often evaluated for their biological activities and potential therapeutic applications .
科学研究应用
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
作用机制
The mechanism of action of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cyclic GMP-specific phosphodiesterase, which plays a role in various physiological processes .
相似化合物的比较
Similar Compounds: Similar compounds to 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include other quinazoline derivatives such as quinazolinone and benzimidazoquinazoline. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- apart is its specific tricyclic structure and the presence of dimethyl groups. These features contribute to its unique biological activity and make it a promising candidate for further research and development .
属性
CAS 编号 |
105664-73-1 |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 g/mol |
IUPAC 名称 |
2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C11H8N4O3/c1-4-14-7-8(15(4)2)10(17)6-5(9(7)16)11(18)13-3-12-6/h3H,1-2H3,(H,12,13,18) |
InChI 键 |
FKHYFHLCLOJQBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


methanethione](/img/structure/B14333271.png)



![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)





